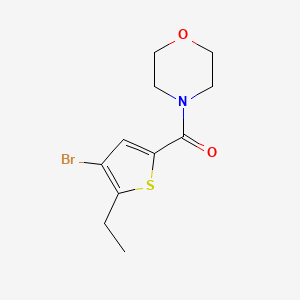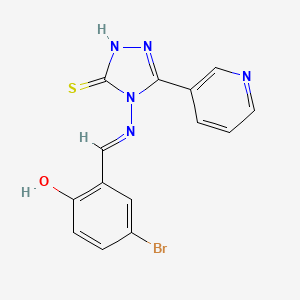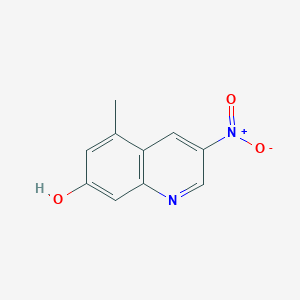![molecular formula C23H17N5O2 B5960996 2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B5960996.png)
2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a synthetic compound with a complex heterocyclic structure, characterized by a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. Its unique structure offers multiple functional sites that may interact with biological targets, making it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core:
Reactants: Pyrido[3,4-d]pyrimidine derivative, hydrazine hydrate, and phenylhydrazine.
Conditions: Reflux in ethanol.
Outcome: Formation of the pyrazolo ring fused with the pyridopyrimidine core.
Step 2: Functionalization with 2-methylbenzoyl:
Reactants: 2-methylbenzoic acid chloride, and the intermediate from Step 1.
Conditions: In the presence of a base like pyridine.
Outcome: Formation of 2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide.
Industrial Production Methods:
Large-scale production typically follows the synthetic route with optimized conditions to ensure high yield and purity, employing automated reactors and continuous-flow processes to scale up the reaction.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation:
Reacts with oxidizing agents such as potassium permanganate or chromium trioxide to form hydroxyl derivatives.
Reduction:
Reductive amination using agents like sodium borohydride or lithium aluminium hydride to alter the functional groups.
Substitution:
Halogenation with reagents like thionyl chloride or bromine to introduce halogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Halogenation Reagents: Thionyl chloride, bromine.
Major Products Formed:
Hydroxyl derivatives, amines, and halogenated compounds, each exhibiting different biological activities or chemical properties.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide has diverse applications in various scientific domains:
Chemistry:
Serves as a precursor for synthesizing other heterocyclic compounds.
Used in studies of reaction mechanisms due to its complex structure.
Biology:
Investigated for its potential as a binding site on proteins and enzymes.
Explored for interactions with nucleic acids and other biological macromolecules.
Medicine:
Potential therapeutic agent for conditions such as cancer, due to its ability to inhibit certain enzymes.
Studied for its antimicrobial and antiviral properties.
Industry:
Utilized in the development of new materials with specific electronic or photochemical properties.
Employed in the synthesis of advanced polymers and resins.
Wirkmechanismus
Molecular Targets and Pathways:
Interacts with various biological targets, including enzymes and receptors.
May inhibit enzymatic activity by binding to the active sites, blocking the substrate interaction.
Modulates signal transduction pathways by interacting with receptor proteins, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-methyl-N-(3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-yl)benzamide:
Shares a similar structure but differs in the position of the ketone group.
3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-yl)benzamide:
Lacks the 2-methyl group, altering its chemical reactivity and biological activity.
Uniqueness:
The presence of the 6-oxo group in 2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide offers unique interactions with biological targets compared to other similar compounds.
Its structure provides a specific binding affinity, making it a valuable compound for targeted therapeutic research.
In the complex realm of chemical compounds, this compound stands out for its intricate structure and versatile applications, offering myriad possibilities in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-15-7-5-6-10-17(15)22(29)26-27-12-11-20-19(23(27)30)13-24-21-18(14-25-28(20)21)16-8-3-2-4-9-16/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGRDMDVSMIPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione](/img/structure/B5960929.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5960934.png)
![3-[(4Z)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5960940.png)
![N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5960964.png)
![[1-({1-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5960965.png)
![7,8-dimethoxy-1-methyl-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5960971.png)
![N-[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-3-ethoxybenzamide](/img/structure/B5960976.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5960980.png)

![2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5961004.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5961011.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5961015.png)
